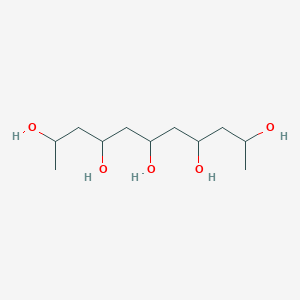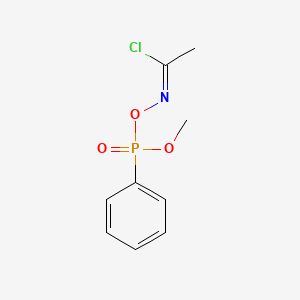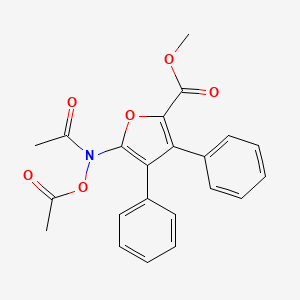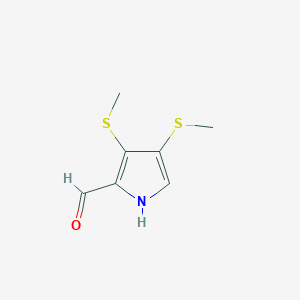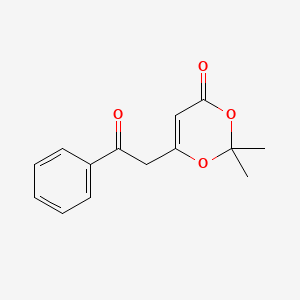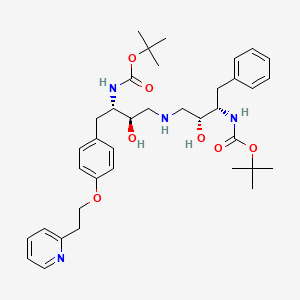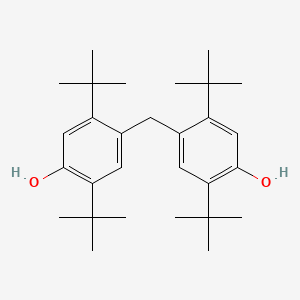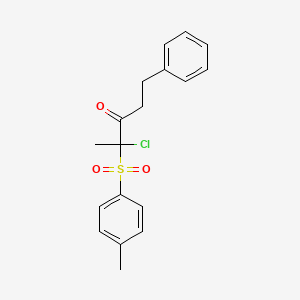
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a sulfonyl group, and a phenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzene-1-sulfonyl chloride with 4-methylbenzene in the presence of a base to form the intermediate sulfonyl compound. This intermediate is then reacted with 1-phenylpentan-3-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and phenyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The phenyl group may also contribute to the compound’s binding affinity to target proteins or enzymes, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4-(4-methylphenyl)-1-phenylpentan-3-one: Similar structure but lacks the sulfonyl group.
4-Methyl-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one: Similar structure but has an additional methyl group.
Uniqueness
4-Chloro-4-(4-methylbenzene-1-sulfonyl)-1-phenylpentan-3-one is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
141036-83-1 |
|---|---|
Molecular Formula |
C18H19ClO3S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
4-chloro-4-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C18H19ClO3S/c1-14-8-11-16(12-9-14)23(21,22)18(2,19)17(20)13-10-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3 |
InChI Key |
WMVURFZWGMJANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(=O)CCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


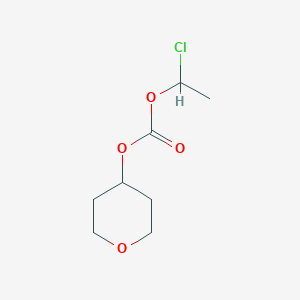
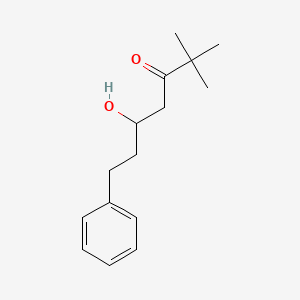
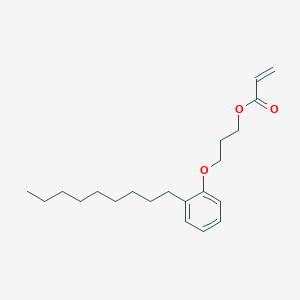
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)

